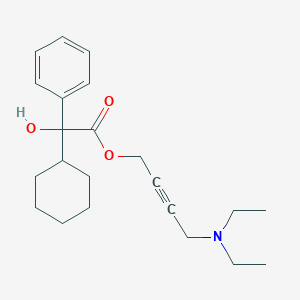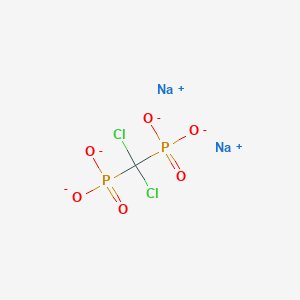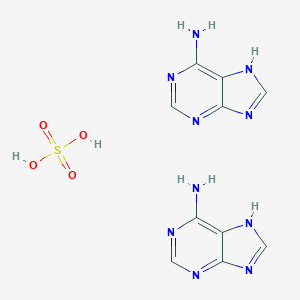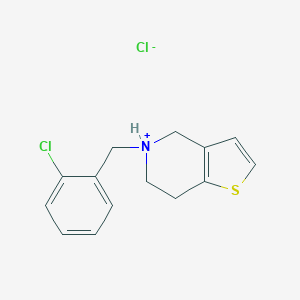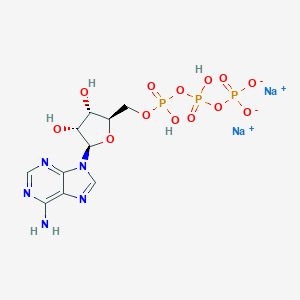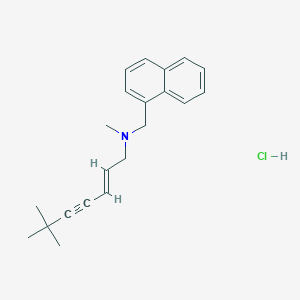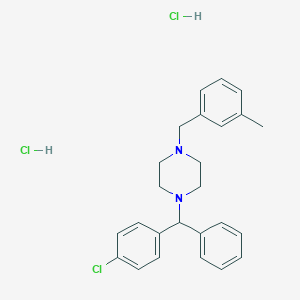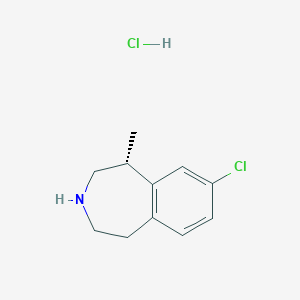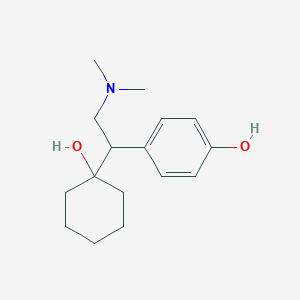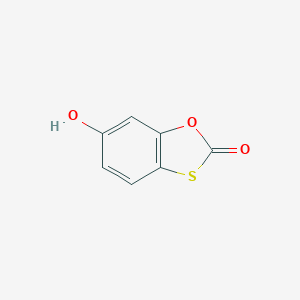
プレドニゾロン酢酸エステル
概要
説明
オムニプレッドは、無菌の眼科用懸濁液として製剤化され、アレルギー性結膜炎、酒さ様眼瞼炎、表層性点状角膜炎、帯状疱疹性角膜炎、虹彩炎、毛様体炎などの眼のステロイド感受性炎症性疾患の治療に使用されます .
2. 製剤方法
合成経路と反応条件: プレドニゾロン酢酸塩は、コルチゾンまたはヒドロコルチゾンから誘導されたプレドニゾロンから合成されます。合成には、プレドニゾロンの21番目の炭素位置でのアセチル化が含まれます。反応は通常、ピリジンまたはトリエチルアミンなどの塩基の存在下で、制御された温度条件下で酢酸無水物を使用します。
工業的生産方法: プレドニゾロン酢酸塩の工業的生産には、同様のアセチル化反応を使用した大規模な化学合成が含まれます。プロセスは、高い収率と純度のために最適化されており、最終製品が医薬品規格を満たすように、再結晶化やクロマトグラフィーなどの複数の精製工程が含まれます。
反応の種類:
酸化: プレドニゾロン酢酸塩は、特にヒドロキシル基で酸化反応を起こす可能性があり、ケトンまたはカルボン酸の生成につながります。
還元: プレドニゾロン酢酸塩の還元は、カルボニル基で起こり、それらをヒドロキシル基に変換することができます。
置換: 酢酸基は、特に酸性または塩基性条件下で、加水分解されてプレドニゾロンを生成することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 加水分解は、希塩酸または水酸化ナトリウムを使用して行うことができます。
形成される主要な生成物:
酸化: 追加のケトンまたはカルボン酸基を持つプレドニゾロン誘導体の生成。
還元: 追加のヒドロキシル基を持つプレドニゾロンの生成。
置換: プレドニゾロン酢酸塩からのプレドニゾロンの生成。
4. 科学研究への応用
化学: プレドニゾロン酢酸塩は、コルチコステロイド化学とその誘導体の研究における基準化合物として使用されます。それは、コルチコステロイドの構造活性相関を理解するためのモデル化合物として役立ちます。
生物学: 生物学的研究では、プレドニゾロン酢酸塩は、炎症、免疫応答、細胞増殖など、細胞プロセスに対するコルチコステロイドの影響を研究するために使用されます。
医学: プレドニゾロン酢酸塩は、さまざまな炎症性および自己免疫性疾患の治療における有効性と安全性を評価するために、臨床研究で広く使用されています。また、吸収、分布、代謝、排泄を理解するための薬物動態および薬力学研究にも使用されます。
産業: 製薬業界では、プレドニゾロン酢酸塩は、新しいコルチコステロイドベースの治療法の開発と製剤に使用されます。また、眼科製品の品質管理と安定性試験にも使用されます。
科学的研究の応用
Chemistry: Prednisolone acetate is used as a reference compound in the study of corticosteroid chemistry and its derivatives. It serves as a model compound for understanding the structure-activity relationship of corticosteroids.
Biology: In biological research, prednisolone acetate is used to study the effects of corticosteroids on cellular processes, including inflammation, immune response, and cell proliferation.
Medicine: Prednisolone acetate is widely used in clinical research to evaluate its efficacy and safety in treating various inflammatory and autoimmune conditions. It is also used in pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
Industry: In the pharmaceutical industry, prednisolone acetate is used in the development and formulation of new corticosteroid-based therapies. It is also used in quality control and stability testing of ophthalmic products.
作用機序
プレドニゾロン酢酸塩は、さまざまな刺激因子の炎症反応を抑制することにより、その効果を発揮します。それは、リポコルチンとして知られる、ホスホリパーゼA2阻害タンパク質の産生を誘導します。これらのタンパク質は、アラキドン酸の共通の前駆体の放出を阻害することにより、プロスタグランジンやロイコトリエンなどの強力な炎症性メディエーターの生合成を制御します。 この阻害は、炎症に関連する浮腫、線維素沈着、毛細血管拡張、白血球遊走、毛細血管増殖、線維芽細胞増殖、コラーゲン沈着、瘢痕形成を軽減します .
類似化合物:
デキサメタゾン: 同様の抗炎症特性を持つ別のコルチコステロイドですが、作用時間が長いです。
ヒドロコルチゾン: 天然に存在するコルチコステロイドで、用途は似ていますが、プレドニゾロン酢酸塩ほど強力ではありません。
ベタメタゾン: 同様の抗炎症効果を持つ合成コルチコステロイドですが、薬物動態特性が異なります。
独自性: プレドニゾロン酢酸塩は、眼科用として特異的な製剤である点がユニークで、全身吸収を最小限に抑えながら、標的となる抗炎症効果を提供します。その酢酸エステル形態は、その親油性を高め、他のコルチコステロイドと比較して、眼組織への浸透性を高めます。
生化学分析
Biochemical Properties
Prednisolone acetate interacts with various enzymes, proteins, and other biomolecules. It is predominantly excreted in the urine . Prednisolone acetate is a glucocorticoid and its role in biochemical reactions is primarily as an anti-inflammatory or immunosuppressive agent .
Cellular Effects
Prednisolone acetate has a wide range of effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is indicated for allergic, dermatologic, gastrointestinal, hematologic, ophthalmologic, nervous system, renal, respiratory, rheumatologic, or infectious conditions .
Molecular Mechanism
Prednisolone acetate exerts its effects at the molecular level through various mechanisms. It binds to the glucocorticoid receptor, leading to changes in gene expression . This can result in the inhibition or activation of enzymes, leading to changes in cellular function .
Metabolic Pathways
Prednisolone acetate is involved in various metabolic pathways. Prednisolone can be reversibly metabolized to prednisone which is then metabolized to 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione (M-XVII), 20α-dihydro-prednisone (M-V), 6βhydroxy-prednisone (M-XII), 6α-hydroxy-prednisone (M-XIII), or 20β-dihydro-prednisone (M-IV) .
準備方法
Synthetic Routes and Reaction Conditions: Prednisolone acetate is synthesized from prednisolone, which is derived from cortisone or hydrocortisone. The synthesis involves the acetylation of prednisolone at the 21st carbon position. The reaction typically uses acetic anhydride in the presence of a base such as pyridine or triethylamine under controlled temperature conditions.
Industrial Production Methods: Industrial production of prednisolone acetate involves large-scale chemical synthesis using similar acetylation reactions. The process is optimized for high yield and purity, involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Types of Reactions:
Oxidation: Prednisolone acetate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction of prednisolone acetate can occur at the carbonyl groups, converting them to hydroxyl groups.
Substitution: The acetate group can be hydrolyzed to yield prednisolone, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Hydrolysis can be carried out using dilute hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation: Formation of prednisolone derivatives with additional ketone or carboxylic acid groups.
Reduction: Formation of prednisolone with additional hydroxyl groups.
Substitution: Formation of prednisolone from prednisolone acetate.
類似化合物との比較
Dexamethasone: Another corticosteroid with similar anti-inflammatory properties but with a longer duration of action.
Hydrocortisone: A naturally occurring corticosteroid with similar uses but less potent than prednisolone acetate.
Betamethasone: A synthetic corticosteroid with similar anti-inflammatory effects but different pharmacokinetic properties.
Uniqueness: Prednisolone acetate is unique in its specific formulation for ophthalmic use, providing targeted anti-inflammatory effects with minimal systemic absorption. Its acetate ester form enhances its lipophilicity, allowing better penetration into ocular tissues compared to other corticosteroids.
特性
Key on ui mechanism of action |
The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels. |
|---|---|
CAS番号 |
52-21-1 |
分子式 |
C23H30O6 |
分子量 |
402.5 g/mol |
IUPAC名 |
[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3/t16?,17?,18?,20?,21-,22-,23-/m0/s1 |
InChIキー |
LRJOMUJRLNCICJ-IEVVGEFUSA-N |
SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
異性体SMILES |
CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C)O |
正規SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
melting_point |
238 |
Key on ui other cas no. |
52-21-1 |
ピクトグラム |
Acute Toxic; Irritant; Health Hazard |
溶解性 |
4.27e-05 M |
同義語 |
pred forte prednisolone 21-acetate prednisolone acetate Scherisolone-Kristall suspension |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Prednisolone acetate?
A: Prednisolone acetate, a corticosteroid, primarily exerts its effects by penetrating cells and binding to glucocorticoid receptors in the cytoplasm. [, ] This complex then translocates to the nucleus and interacts with DNA, modulating the transcription of various genes involved in inflammation. [, ]
Q2: What are the downstream effects of Prednisolone acetate binding to glucocorticoid receptors?
A2: Prednisolone acetate binding to glucocorticoid receptors leads to:
- Inhibition of inflammatory mediators: This includes prostaglandins, leukotrienes, and cytokines, effectively suppressing various aspects of the inflammatory cascade. [, , , ]
- Suppression of immune cell activity: This includes reducing the migration and function of lymphocytes, macrophages, and neutrophils, further contributing to its anti-inflammatory and immunosuppressive effects. [, , , ]
Q3: What is the molecular formula and weight of Prednisolone acetate?
A: The molecular formula of Prednisolone acetate is C23H30O6 and its molecular weight is 402.49 g/mol. []
Q4: Are there any studies that use spectroscopic data to characterize Prednisolone acetate?
A: Yes, several studies utilize spectroscopic methods to characterize Prednisolone acetate. For instance, UV spectrophotometry has been employed for quantitative analysis, particularly in pharmaceutical formulations. [, , , , , , , ] Furthermore, solid-state nuclear magnetic resonance (NMR) has been used to investigate the structure and dynamics of Prednisolone acetate and its related compounds, providing insights into the impact of functional groups on its properties. []
Q5: Has the compatibility of Prednisolone acetate with other substances been investigated?
A: Yes, researchers have investigated the compatibility of Prednisolone acetate with various excipients used in pharmaceutical formulations. [, ] For example, studies have examined the effects of suspending agents like carboxymethylcellulose sodium and hydroxypropyl methylcellulose on the dissolution rate and particle size distribution of Prednisolone acetate suspensions. [] The choice of appropriate excipients is crucial for ensuring the stability and bioavailability of the drug in its final dosage form.
Q6: What is known about the stability of Prednisolone acetate in different formulations?
A: Studies have shown that the stability of Prednisolone acetate can be affected by factors such as pH, temperature, and the presence of other excipients. [, ] For example, in ophthalmic suspensions, Prednisolone acetate was found to be stable at room temperature for several months, while exposure to high temperatures or extreme pH can lead to degradation. [, ] Researchers have explored various formulation strategies to enhance the stability of Prednisolone acetate, including microemulsions [], which can improve drug solubility and protect it from degradation, thereby potentially enhancing its bioavailability and shelf life.
Q7: How do structural modifications affect the biological activity of Prednisolone acetate and related glucocorticoids?
A: The presence and position of functional groups significantly impact the activity of Prednisolone acetate and related glucocorticoids. For instance, the substitution of a hydroxyl group for a keto group at the C11 position of the cyclohexane ring, as seen in Prednisolone compared to Prednisone, enhances membrane permeability and bioavailability. [] Furthermore, adding a methyl group to the C6 position, as in Methylprednisolone, further influences its activity. [] These structural modifications alter the interactions of these glucocorticoids with their receptors and affect their pharmacokinetic properties, ultimately influencing their potency and efficacy.
Q8: What are some strategies for improving the stability, solubility, or bioavailability of Prednisolone acetate formulations?
A8: Several strategies have been explored to enhance the formulation of Prednisolone acetate, including:
- Microemulsions: These formulations can increase the solubility and stability of Prednisolone acetate, potentially leading to improved ocular bioavailability. []
- High-viscosity gels: Incorporating Prednisolone acetate into a high-viscosity gel using polymers like carbomer can increase contact time with the ocular surface, thereby enhancing its bioavailability compared to traditional aqueous suspensions. []
- Particle size reduction: Reducing the particle size of Prednisolone acetate in suspensions can improve its dissolution rate and potentially enhance its bioavailability. []
Q9: What is the ocular bioavailability of Prednisolone acetate after topical administration?
A: Topical administration of Prednisolone acetate results in high initial drug concentrations in the tear film, which rapidly decline over time. [] The use of a high-viscosity gel formulation has been shown to significantly enhance ocular bioavailability compared to an aqueous suspension, particularly in the conjunctiva. []
Q10: How is Prednisolone acetate metabolized in the body?
A: Prednisolone acetate, a prodrug, is rapidly hydrolyzed to its active metabolite, Prednisolone, primarily in the cornea. [] Prednisolone is further metabolized in the liver and excreted mainly in urine. []
Q11: What are the primary applications of Prednisolone acetate in clinical settings?
A: Prednisolone acetate is commonly used in ophthalmology for its anti-inflammatory and immunosuppressive properties. [, , , , , , , , , , ] Clinical trials and animal models have demonstrated its efficacy in managing various ocular conditions, including:
- Postoperative Inflammation: Studies have compared Prednisolone acetate to other corticosteroids like Difluprednate, showing comparable efficacy in controlling inflammation after cataract surgery. [, , ]
- Endogenous Anterior Uveitis: Clinical trials have demonstrated the efficacy of Prednisolone acetate in reducing inflammation and improving visual acuity in patients with endogenous anterior uveitis. []
- Corneal Scarring Fibrosis: Animal models have shown that Prednisolone acetate, particularly in combination with Losartan, can effectively inhibit corneal scarring fibrosis following alkali burn injury. []
Q12: Are there any animal models used to study Prednisolone acetate?
A: Yes, rabbit models are frequently used to investigate the ocular pharmacokinetics, bioavailability, and efficacy of Prednisolone acetate. [, , , ] These models are valuable tools for preclinical evaluation of drug formulations and assessing potential ocular toxicity.
Q13: What are the potential long-term risks associated with topical Prednisolone acetate use?
A13: Prolonged use of topical corticosteroids, including Prednisolone acetate, can lead to adverse effects such as:
- Steroid-Induced Ocular Hypertension/Glaucoma: This is a significant concern, particularly in patients with a predisposition to glaucoma or those using Prednisolone acetate long-term. [] Regular monitoring of intraocular pressure is crucial in these patients.
- Cataract Formation: Long-term corticosteroid use can contribute to the development or progression of cataracts, particularly posterior subcapsular cataracts. []
Q14: What drug delivery strategies are being investigated to improve the targeting of Prednisolone acetate to specific ocular tissues?
A14: Researchers are exploring novel drug delivery systems for Prednisolone acetate, including:
- Microemulsions: These systems enhance drug solubility and can potentially improve drug penetration into specific ocular tissues, such as the cornea and anterior chamber. []
- Contact Lenses: Drug-eluting contact lenses loaded with Prednisolone acetate are being investigated as a sustained drug delivery system to the ocular surface. []
Q15: What analytical methods are commonly employed for the quantification of Prednisolone acetate in pharmaceutical formulations?
A15: Several analytical techniques are used for the quantification of Prednisolone acetate, including:
- High-performance liquid chromatography (HPLC): This versatile technique is widely used for the accurate and sensitive determination of Prednisolone acetate in various matrices, including pharmaceutical formulations and biological samples. [, , , , ]
- UV Spectrophotometry: This technique offers a simple and cost-effective approach for quantifying Prednisolone acetate in pharmaceutical formulations, often employing first or second-derivative spectrophotometry to enhance sensitivity and selectivity. [, , , , , , , ]
- Reverse Phase-High Performance Thin Layer Chromatography (RP-HPTLC): This method provides a rapid and efficient means of simultaneously analyzing Prednisolone acetate with other drugs in combined dosage forms. []
Q16: How do different factors affect the dissolution rate of Prednisolone acetate suspensions?
A16: The dissolution rate of Prednisolone acetate suspensions is influenced by several factors, including:
- Particle size: Smaller particle sizes generally exhibit faster dissolution rates due to their increased surface area available for dissolution. []
- Suspending agents: The presence and type of suspending agents can significantly impact the dissolution of Prednisolone acetate. Some agents, like carboxymethylcellulose sodium, have been shown to inhibit dissolution due to particle aggregation. []
Q17: What parameters are typically assessed during the validation of analytical methods for Prednisolone acetate determination?
A17: Analytical method validation for Prednisolone acetate involves evaluating parameters such as:
- Linearity: Assessing the linear relationship between the drug concentration and the analytical response. [, , , , , , , , ]
- Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies. [, , , , , , , ]
- Precision: Evaluating the agreement between replicate measurements, often expressed as relative standard deviation (RSD). [, , , , , , , ]
- Specificity: Ensuring that the method can selectively measure Prednisolone acetate in the presence of other components in the sample matrix. [, , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


